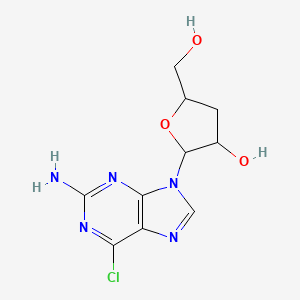
Z-Asp-Glu-Val-Asp-chloromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Asp-Glu-Val-Asp-chloromethylketone is a synthetic peptide inhibitor known for its role in inhibiting caspase-3, an enzyme involved in the execution phase of cell apoptosis. This compound is widely used in biochemical research to study apoptosis and related cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like thiols or amines.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions are covalently modified proteins, where the chloromethylketone group has reacted with nucleophilic sites on the target proteins.
Aplicaciones Científicas De Investigación
Z-Asp-Glu-Val-Asp-chloromethylketone is extensively used in scientific research, particularly in the fields of:
Biochemistry: To study the mechanisms of apoptosis and the role of caspase-3.
Cell Biology: To investigate cell death pathways and their regulation.
Medicine: As a tool to understand diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: In the development of apoptosis assays and screening of potential therapeutic agents.
Mecanismo De Acción
Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by covalently binding to the active site cysteine of caspase-3. This binding inhibits the enzyme’s activity, preventing the cleavage of its substrates and thereby blocking the apoptotic process. The molecular target is the active site of caspase-3, and the pathway involved is the intrinsic apoptosis pathway.
Comparación Con Compuestos Similares
Similar Compounds
Z-Asp-Glu-Val-Asp-fluoromethylketone: Another caspase-3 inhibitor with a fluoromethylketone group.
Z-Asp-Glu-Val-Asp-aldehyde: A reversible inhibitor of caspase-3.
Z-Asp-Glu-Val-Asp-bromomethylketone: Similar to the chloromethylketone but with a bromine atom.
Uniqueness
Z-Asp-Glu-Val-Asp-chloromethylketone is unique due to its irreversible inhibition of caspase-3, making it a powerful tool for studying long-term effects of caspase inhibition. Its chloromethylketone group is highly reactive, ensuring strong and specific binding to the target enzyme.
Propiedades
Fórmula molecular |
C27H35ClN4O12 |
|---|---|
Peso molecular |
643.0 g/mol |
Nombre IUPAC |
5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39) |
Clave InChI |
GRXANEWUMQJHCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)


![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)




![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)

